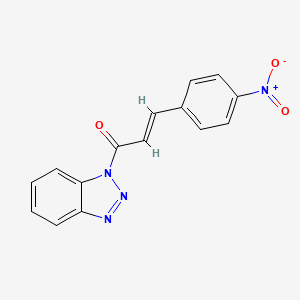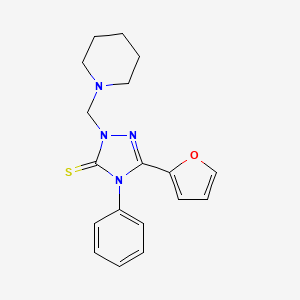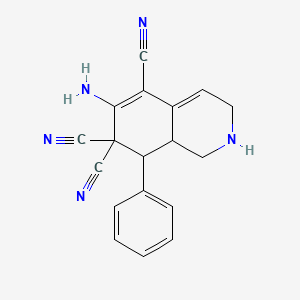![molecular formula C12H25O5PSi B11105273 3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid](/img/structure/B11105273.png)
3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(1,1,1-TRIMETHYLSILYL)OXY]CYCLOHEXYL}HYDROXYPHOSPHORYL)PROPANOIC ACID is a complex organic compound characterized by the presence of a trimethylsilyl group, a cyclohexyl group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with trimethylsilyl chloride to form the trimethylsilyl ether, followed by phosphorylation using a suitable phosphorylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(1,1,1-TRIMETHYLSILYL)OXY]CYCLOHEXYL}HYDROXYPHOSPHORYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-({2-[(1,1,1-TRIMETHYLSILYL)OXY]CYCLOHEXYL}HYDROXYPHOSPHORYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-({2-[(1,1,1-TRIMETHYLSILYL)OXY]CYCLOHEXYL}HYDROXYPHOSPHORYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropionic Acid: Similar in structure but lacks the cyclohexyl and phosphoryl groups.
Cyclohexylphosphonic Acid: Contains the cyclohexyl and phosphoryl groups but lacks the trimethylsilyl group.
Trimethylsilylcyclohexanol: Contains the trimethylsilyl and cyclohexyl groups but lacks the phosphoryl group.
Uniqueness
3-({2-[(1,1,1-TRIMETHYLSILYL)OXY]CYCLOHEXYL}HYDROXYPHOSPHORYL)PROPANOIC ACID is unique due to the combination of the trimethylsilyl, cyclohexyl, and phosphoryl groups in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H25O5PSi |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
3-[hydroxy-(2-trimethylsilyloxycyclohexyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C12H25O5PSi/c1-19(2,3)17-10-6-4-5-7-11(10)18(15,16)9-8-12(13)14/h10-11H,4-9H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
CGVPQNVBTZGOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCCC1P(=O)(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11105195.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11105211.png)

![3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11105223.png)
![17-Benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbonitrile (non-preferred name)](/img/structure/B11105229.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11105231.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11105243.png)
![(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11105244.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105254.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11105264.png)
![1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
